3-chloro-N-cyclopropyl-N-(thian-4-yl)pyrazin-2-amine
Overview
Description
3-chloro-N-cyclopropyl-N-(thian-4-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C12H16ClN3S and its molecular weight is 269.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Tuberculostatic Activity
The compound , related to pyrazine derivatives, shows potential in tuberculosis treatment research. Studies by Foks et al. (2004) explored the synthesis, reactions, and tuberculostatic activity of pyrazinyl-substituted derivatives of hydrazinocarbodithioic acid. This research signifies the compound's relevance in developing treatments against tuberculosis, indicating its biomedical application in antimicrobial drug discovery (Foks et al., 2004).
Structural Characterization and Molecular Design
Structural characterization of compounds similar to 3-chloro-N-cyclopropyl-N-(thian-4-yl)pyrazin-2-amine has been extensively studied to understand their molecular configuration, hydrogen bonding patterns, and crystal structures. Böck et al. (2020) described the polymorphic forms and crystal structures of derived 2-aminothiazoles, providing insights into their potential applications in materials science and pharmaceutical chemistry (Böck et al., 2020).
Insecticidal Applications
The compound's structural class has been evaluated for use in insecticidal formulations. Yang et al. (2019) discussed the development of a scalable process for an insecticidal candidate involving cyclization strategies to synthesize key intermediates, showcasing the agricultural applications of such compounds (Yang et al., 2019).
Chemical Synthesis and Catalysis
Research into cycloaddition reactions and the synthesis of pyrazine derivatives, including compounds with cyclopropyl groups, highlights their utility in chemical synthesis. Vandenberghe et al. (1996) detailed cycloaddition reactions of 3-amino-5-chloro-2(1H)-pyrazinones, illustrating the versatility of pyrazine derivatives in synthesizing diverse chemical structures for various applications, from medicinal chemistry to material sciences (Vandenberghe et al., 1996).
Novel Syntheses and Antibacterial Activity
The chemistry of pyrazine derivatives extends into the synthesis of novel compounds with potential antibacterial properties. Prasad (2021) synthesized a series of novel derivatives and evaluated their antibacterial activity, indicating the compound's framework can be modified to enhance antimicrobial efficacy, which is crucial for developing new antibiotics (Prasad, 2021).
Properties
IUPAC Name |
3-chloro-N-cyclopropyl-N-(thian-4-yl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c13-11-12(15-6-5-14-11)16(9-1-2-9)10-3-7-17-8-4-10/h5-6,9-10H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGRVKRVJSQAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C3=NC=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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